5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiocarbonyl compound with a suitable amine in the presence of a sulfur source. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups on the ring are replaced by other groups, modifying its reactivity and applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced dithiazole derivatives.
Substitution Products: Various substituted dithiazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione is used as a building block for synthesizing more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It may be used in studies involving enzyme inhibition or as a probe for studying sulfur-containing biomolecules.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of materials with specific properties, such as polymers or coatings that require sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The compound’s ability to form stable complexes with metals may also play a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Thiophene: Another sulfur-containing heterocycle, but with a different ring structure.
Thiazole: Similar in containing both sulfur and nitrogen, but with a different arrangement of atoms.
Benzothiazole: Contains a fused benzene ring, giving it different chemical properties.
Uniqueness: 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
Eigenschaften
CAS-Nummer |
918504-02-6 |
---|---|
Molekularformel |
C5H7NS3 |
Molekulargewicht |
177.3 g/mol |
IUPAC-Name |
5-propan-2-yl-1,2,4-dithiazole-3-thione |
InChI |
InChI=1S/C5H7NS3/c1-3(2)4-6-5(7)9-8-4/h3H,1-2H3 |
InChI-Schlüssel |
FZXHYBMFEQCHMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=S)SS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.